molecular formula C8H8N2 B12965304 2-Ethynyl-3-methylpyridin-4-amine

2-Ethynyl-3-methylpyridin-4-amine

Cat. No.: B12965304
M. Wt: 132.16 g/mol
InChI Key: YCYAUCLPBZJBGC-UHFFFAOYSA-N
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Description

2-Ethynyl-3-methylpyridin-4-amine is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes an ethynyl group attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-3-methylpyridin-4-amine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. For this compound, the starting materials are 3-methyl-4-bromopyridine and ethynyltrimethylsilane. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, in an amine solvent such as triethylamine. The reaction mixture is heated to around 80°C for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-3-methylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of 2-ethynyl-3-methylpyridine-4-carbaldehyde.

    Reduction: Formation of 2-ethynyl-3-methylpiperidine-4-amine.

    Substitution: Formation of 2-ethynyl-3-methyl-4-bromopyridine.

Scientific Research Applications

2-Ethynyl-3-methylpyridin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Ethynyl-3-methylpyridin-4-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-4-methylpyridin-3-amine
  • 3-Ethynyl-2-methylpyridin-4-amine
  • 4-Ethynyl-2-methylpyridin-3-amine

Uniqueness

2-Ethynyl-3-methylpyridin-4-amine is unique due to the specific positioning of the ethynyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers and other pyridine derivatives.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2-ethynyl-3-methylpyridin-4-amine

InChI

InChI=1S/C8H8N2/c1-3-8-6(2)7(9)4-5-10-8/h1,4-5H,2H3,(H2,9,10)

InChI Key

YCYAUCLPBZJBGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C#C)N

Origin of Product

United States

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